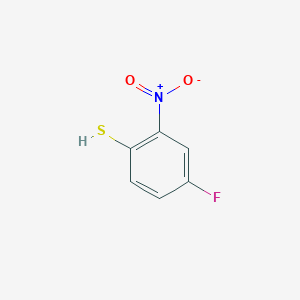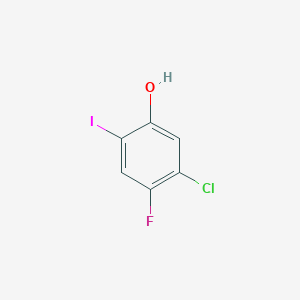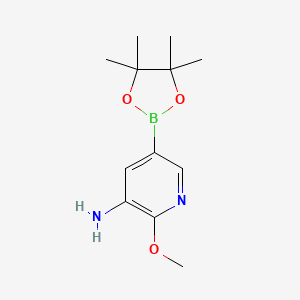
1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate
Vue d'ensemble
Description
The compound “1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate” is an organic compound. It likely contains a pentene group (a five-carbon chain with a double bond), a cyano group (a carbon triple-bonded to a nitrogen), and an ethyl group (a two-carbon chain). The “1-ethyl 5-methyl” and “3-methyl” parts suggest that there are methyl (CH3) and ethyl (C2H5) groups attached to the carbon atoms at positions 1 and 5, and 3 of the pentene group, respectively .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) or mass spectrometry (MS). These techniques can provide information about the types and numbers of atoms in the compound and how they’re connected .Applications De Recherche Scientifique
Synthesis and Derivative Formation
1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate serves as a precursor in the synthesis of various chemical compounds. Its versatility is highlighted in the synthesis of 2-oxo-2H-pyran-5-carboxylate derivatives, where it undergoes formylation and subsequent cyclization to produce these derivatives, showcasing its utility in creating complex cyclic structures (Kvitu, 1990). Additionally, its reactivity with arylisothiocyanates leads to the formation of pyrido[2,3-d]pyrimidines and other heterocyclic compounds, demonstrating its role in the construction of heterocyclic architectures (Hehemann & Winnik, 1993).
Catalysis and Reaction Mechanisms
The compound also finds applications in catalytic processes, such as the codimerization reactions of ethylene with n-pentenes and propylene with n-butenes, where it acts as a key intermediate. This showcases its importance in the synthesis of hydrocarbons with specific structures and properties (Ansheles et al., 1976).
Building Blocks in Organic Synthesis
Furthermore, it serves as a building block in the synthesis of complex organic molecules, such as ethyl 1-substituted-5-cyano-4-methyl-6-oxopyridine-3-carboxylates, which are precursors for the synthesis of polyfunctionally substituted isoquinolines and pyrido pyridines. This highlights its role in the construction of compounds with potential pharmacological activities (Khalil, Al-Matar, & Elnagdi, 2009).
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Safety and Hazards
Propriétés
IUPAC Name |
1-O-ethyl 5-O-methyl (E)-2-cyano-3-methylpent-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-4-15-10(13)8(6-11)7(2)5-9(12)14-3/h4-5H2,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPULUNQERJYGI-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)CC(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/CC(=O)OC)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1444712.png)

![6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1444714.png)








